1-(4-bromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Overview
Description
1-(4-bromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological activities, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol typically involves the following steps:
Formation of the phenoxypropanol backbone: This can be achieved by reacting 4-bromophenol with epichlorohydrin under basic conditions to form 1-(4-bromophenoxy)-2,3-epoxypropane.
Nucleophilic opening of the epoxide ring: The epoxide can be opened by reacting with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to form the desired product.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could result in various substituted phenoxypropanol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigating its potential as a therapeutic agent for conditions like hypertension or neurological disorders.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(4-bromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol would depend on its specific biological targets. It might interact with receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
- 1-(4-fluorophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
Comparison
Compared to its analogs, 1-(4-bromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol might exhibit different pharmacological properties due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in drug design and development.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2.ClH/c19-16-5-7-18(8-6-16)22-13-17(21)12-20-10-9-14-3-1-2-4-15(14)11-20;/h1-8,17,21H,9-13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINEWXMHMEASO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COC3=CC=C(C=C3)Br)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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